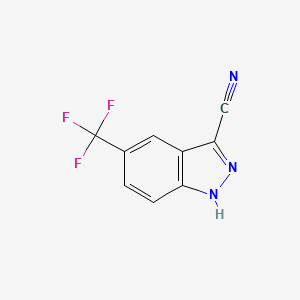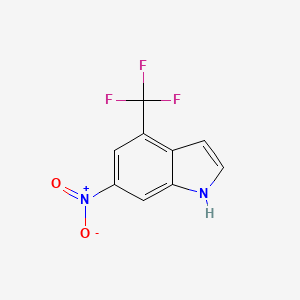
Ethyl 3-hydroxyundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxoundecanoate
Reduction: Ethyl 3-hydroxyundecanol
Substitution: Various esters depending on the acid used
Scientific Research Applications
Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.
Comparison with Similar Compounds
Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.
Ethyl laurate: Similar ester structure but without the hydroxyl group.
The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.
Properties
Molecular Formula |
C13H26O3 |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
ethyl 3-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |
InChI Key |
YFMDYRSJKCQYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
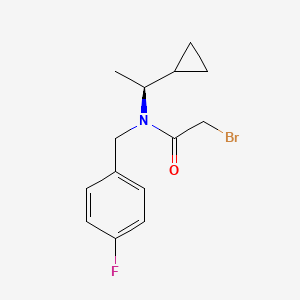
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)


![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
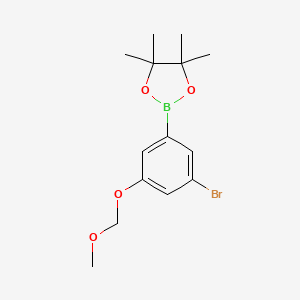
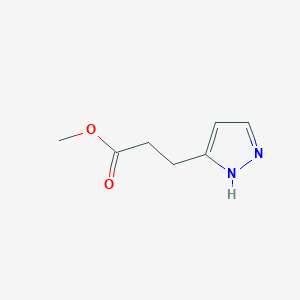
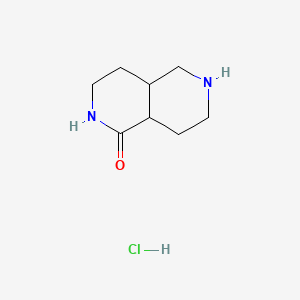
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)

